
1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline” are not available in the retrieved data, related compounds have been synthesized using ring cleavage methodology reactions . This involves the remodeling of 3-formyl (aza)indoles/benzofurans to synthesize 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Applications De Recherche Scientifique
Receptor Binding Affinity and Agonist/Antagonist Properties Research has demonstrated the relevance of 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline derivatives in the context of receptor binding, particularly with the 5-HT6 receptor, a target of interest for its role in neurological functions. Elokdah et al. (2007) reported on compounds acting as 5-HT6 agonists or antagonists, showing the structural importance of the sulfonyl and indoline components in modulating receptor affinity and function. The study emphasizes the synthesis strategies and in vitro functional activities, indicating the compounds' potential for further exploration in therapeutic applications (Elokdah et al., 2007).
Cytotoxic Activity Further extending the utility of the indoline scaffold, Choi and Ma (2010) explored the cytotoxic activities of indole C5-O-substituted compounds, including those related to the 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline structure. Their work highlights the significance of sulfonyl substituents in enhancing the cytotoxicity against various cancer cell lines, suggesting the potential of these compounds in cancer research (Choi & Ma, 2010).
Synthetic Methodologies The synthesis of structurally complex indoline derivatives has been a focus of research, aiming to develop efficient and versatile methods for constructing these compounds. Balamurugan, Perumal, and Menéndez (2011) described a convergent approach to synthesize spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, showcasing the synthetic flexibility of the indoline core in forming intricate molecular architectures (Balamurugan, Perumal, & Menéndez, 2011).
Enantioselective Synthesis The development of chiral molecules is crucial for the pharmaceutical industry, given the different biological activities of enantiomers. Research by Turnpenny and Chemler (2014) focused on the copper-catalyzed alkene diamination to synthesize chiral 2-aminomethyl indolines, highlighting the importance of the indoline structure in asymmetric synthesis and its potential applications in medicinal chemistry (Turnpenny & Chemler, 2014).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-21(20,15-2-3-15)18-10-7-14-11-13(1-4-16(14)18)12-5-8-17-9-6-12/h1,4-6,8-9,11,15H,2-3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANJBRIVFAHYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544447.png)
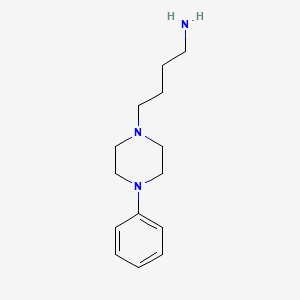
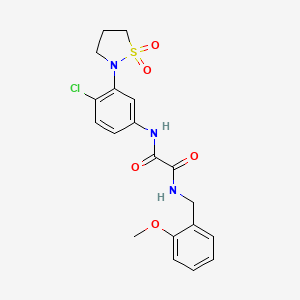
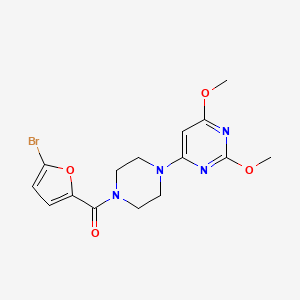
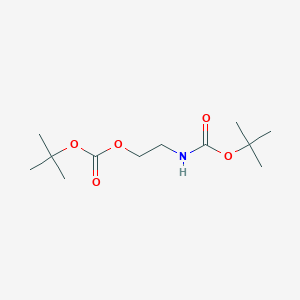
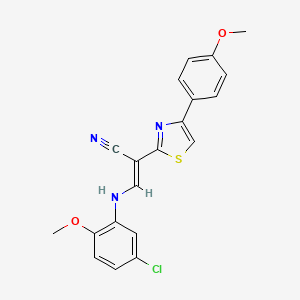

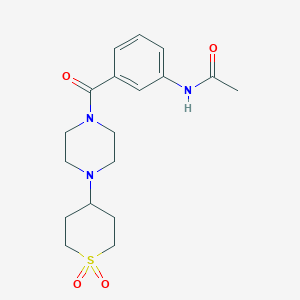


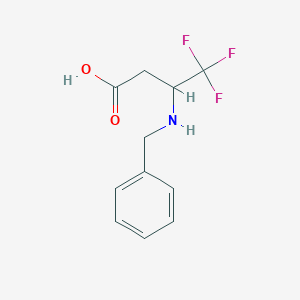
![1-(2,6-difluorophenyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2544462.png)
![N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2544465.png)
![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)